Structural Differentiation from Nearest Analogs: Linkage and Regiochemical Analysis
The target compound displays two key structural differentiators from its closest commercially available analogs. Compared to N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide (CAS 886893-09-0), the target compound features a 2-methyl-1,3-benzothiazol-5-yl group instead of an unsubstituted 1,3-benzothiazol-2-yl group, altering both the linkage point and electronic properties of the heterocycle. Compared to 4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide (CAS 898411-21-7), the sulfonamide group is located at the meta-position rather than the para-position on the central benzamide ring. The quantitative impact of these structural shifts on any biological or physicochemical parameter is unknown, as no head-to-head comparative assay data has been identified for these specific compounds in the primary literature.
| Evidence Dimension | Chemical structure |
|---|---|
| Target Compound Data | 3-(4-Fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide (meta-sulfonamide, 5-benzothiazole linkage, 2-methyl substitution) |
| Comparator Or Baseline | Analog 1: N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide (meta-sulfonamide, 2-benzothiazole linkage, no methyl). Analog 2: 4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide (para-sulfonamide, 5-benzothiazole linkage, 2-methyl). |
| Quantified Difference | No quantitative functional data available for comparison. |
| Conditions | N/A. Comparison is based solely on chemical structure, not biological assay. |
Why This Matters
These precise structural features define the compound's identity for procurement, and any functional differentiation from analogs predicted by medicinal chemistry principles cannot currently be verified through quantitative data.
- [1] Čapkauskaitė, E., Zubrienė, A., Paketurytė, V., Timm, D. D., Tumkevičius, S., & Matulis, D. (2018). Thiazole-substituted benzenesulfonamides as inhibitors of 12 human carbonic anhydrases. Bioorganic Chemistry, 77, 534–541. View Source
- [2] Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2635-2643. View Source
